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molecular formula C13H13N3O2 B1665917 6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione CAS No. 135513-52-9

6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione

Cat. No. B1665917
M. Wt: 243.26 g/mol
InChI Key: JMPIKAIHZHQTPW-UHFFFAOYSA-N
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Patent
US05015742

Procedure details

To a solution of 35 mg (0.17 mmol) of 26 in 4 mL of dry methanol, chilled at 0° C., was added 0.5 mL of ethyleneimine. The reaction was stirred at 0° for 30 min and then at room temperature for 1 hour. The solvent was removed in vacuo and the red residue flash chromatographed on silica gel using chloroform as the eluant. The purified product was recrystallized from chloroform/hexane: 20.5 mg (48%) yield; mp 192°-194° C. dec.; TLC (acetone), Rf =0.73; IR(KBr pellet) 1674, 1632, 1575, 1518, 1377, 1338, 1315, 1137, 988 cm-1 ; 1H NMR (CDCl3) δ4.17 (2 H, t, J~7 Hz, C(1) methylene), 2.89 (2H, t, J~7 Hz, C(3) methylene), 2.65 (2 H, quintet, J~7 Hz, C(2) methylene): 2.31 (4 H, s, aziridine protons), 2.02 (3 H, s, 7-methyl): mass spectrum (EI mode) m/z 243 (P+), 228 (P+ -methyl). (Anal. Calcd for C13H13N3O2 : C, 64.18; H, 5.34; N, 17.27. Found: C, 64.02; H, 5.21; N, 16.76.
Name
26
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:13](=[O:14])[C:6]2[N:7]3[CH2:12][CH2:11][CH2:10][C:8]3=[N:9][C:5]=2[C:4](=[O:15])[CH:3]=1.[CH2:16]1[NH:18][CH2:17]1.CC(C)=O.[K+].[Br-]>CO>[N:18]1([C:3]2[C:4](=[O:15])[C:5]3[N:9]=[C:8]4[CH2:10][CH2:11][CH2:12][N:7]4[C:6]=3[C:13](=[O:14])[C:2]=2[CH3:1])[CH2:16][CH2:17]1 |f:3.4|

Inputs

Step One
Name
26
Quantity
35 mg
Type
reactant
Smiles
CC1=CC(C2=C(N3C(=N2)CCC3)C1=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the red residue flash chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
The purified product was recrystallized from chloroform/hexane
CUSTOM
Type
CUSTOM
Details
20.5 mg (48%) yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1(CC1)C=1C(C2=C(N3C(=N2)CCC3)C(C1C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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